N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide
CAS No.: 1421499-92-4
Cat. No.: VC11902726
Molecular Formula: C17H24N4O4S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421499-92-4 |
|---|---|
| Molecular Formula | C17H24N4O4S |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H24N4O4S/c1-20-12-14(15-4-3-11-25-15)19-16(20)5-8-18-17(22)13-6-9-21(10-7-13)26(2,23)24/h3-4,11-13H,5-10H2,1-2H3,(H,18,22) |
| Standard InChI Key | QKXBTUBJOXFMRA-UHFFFAOYSA-N |
| SMILES | CN1C=C(N=C1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CO3 |
| Canonical SMILES | CN1C=C(N=C1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CO3 |
Introduction
The compound N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide represents a complex organic molecule that integrates multiple functional groups, including a furan ring, an imidazole core, and a piperidine scaffold. Such structures are often explored for their potential biological activities, including pharmacological and biochemical applications. This article provides a detailed examination of its chemical structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of compounds like N-{2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl}-1-methanesulfonylpiperidine involves multi-step organic reactions. A typical pathway includes:
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Functionalization of the imidazole core, introducing the furan substituent at position 4.
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Coupling with a piperidine derivative through an ethylene linker.
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Incorporation of the methanesulfonyl group via sulfonation chemistry.
Biological Relevance and Applications
4.1 Pharmacological Potential
Compounds containing imidazole and furan moieties are frequently investigated for their:
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Antimicrobial properties (against bacteria and fungi).
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Anticancer activity due to their ability to interact with DNA or enzymes.
4.2 Drug-Like Properties
Preliminary computational models suggest that this compound may exhibit favorable drug-like properties:
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High solubility due to the sulfonamide group.
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Structural stability provided by the piperidine ring.
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